3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-13(10-18)17-8-11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZFCGOHSYDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698824 | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-28-1 | |
| Record name | 1,1-Dimethylethyl 3-[[(4-fluorophenyl)methyl]amino]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester typically follows a multi-step approach:
- Step 1: Preparation of the azetidine-3-carboxylic acid core, often protected as a tert-butyl ester.
- Step 2: Introduction of the 4-fluorobenzylamino substituent at the 3-position of the azetidine ring.
- Step 3: Purification and characterization of the final product.
This strategy leverages the availability of protected azetidine intermediates and selective amination reactions.
Preparation of the Azetidine-3-carboxylic Acid tert-Butyl Ester Core
A key intermediate in the synthesis is tert-butyl 3-haloazetidine-1-carboxylate, particularly tert-butyl 3-iodoazetidine-1-carboxylate, which serves as a versatile precursor for nucleophilic substitution reactions to introduce various substituents at the 3-position.
Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate
- Starting material: Epichlorohydrin.
- Sequence: Epichlorohydrin condenses with benzhydrylamine to form an azetidine alcohol intermediate, which is then mesylated to a mesylate. This mesylate undergoes protecting group transformations to introduce the tert-butoxycarbonyl (Boc) group, followed by displacement of the mesylate with potassium iodide in DMSO to yield tert-butyl 3-iodoazetidine-1-carboxylate.
- Duration: The process is lengthy, spanning over six days.
- Yield: Moderate to good yields reported.
This method was first reported by Billotte in 1998 and remains a foundational approach for preparing 3-haloazetidines.
Alternative Synthesis of Azetidine-3-carboxylic Acid
- Merck developed an improved synthesis starting from diethyl bis(hydroxymethyl)malonate, which is triflated and cyclized with benzylamine to form a diester intermediate.
- Subsequent hydrolysis and pH-controlled monodecarboxylation yield benzyl-protected azetidine-3-carboxylic acid.
- Final hydrogenolysis removes the benzyl protecting group to furnish azetidine-3-carboxylic acid.
- This route is more efficient for large-scale synthesis compared to the epichlorohydrin route.
Introduction of the 4-Fluorobenzylamino Group
The 3-position of the azetidine ring, once functionalized as a halide (iodide), can undergo nucleophilic substitution with 4-fluorobenzylamine to form the 3-(4-fluoro-benzylamino) derivative.
- Reaction type: Nucleophilic substitution of the 3-iodoazetidine intermediate with 4-fluorobenzylamine.
- Conditions: Typically conducted under mild heating in polar aprotic solvents such as DMF or DMSO.
- Advantages: The halide intermediate is highly reactive, allowing efficient substitution.
- Outcome: Formation of the 3-(4-fluoro-benzylamino)azetidine tert-butyl ester with good regioselectivity.
This approach leverages the versatility of the 3-haloazetidine intermediates and is consistent with established protocols for azetidine functionalization.
Protection and Purification
The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, facilitating handling and purification.
- Protection: Introduced early in the synthesis, typically via reaction with tert-butyl chloroformate or by starting from Boc-protected intermediates.
- Purification: Standard chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are employed.
- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis.
Summary of Key Preparation Steps and Conditions
Additional Notes on Synthetic Improvements
- Recent methodologies emphasize gram-scale synthesis and strain-release reactions of bicyclic intermediates (e.g., 1-azabicyclo[1.1.0]butane) to access 3-substituted azetidines more efficiently.
- Such approaches potentially shorten synthesis time and improve yields but require specialized starting materials.
- The use of trifluoromethylthiolation and other functionalization strategies on azetidine rings has been reported, indicating the adaptability of the azetidine scaffold for diverse substitutions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester is an intriguing molecule with several potential applications in scientific research, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by case studies and data tables to provide a comprehensive overview.
Properties
- The compound features a tert-butyl ester group, which enhances its lipophilicity, potentially improving its bioavailability.
- The presence of a fluorine atom may influence the compound's pharmacological properties, including its interaction with biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of azetidine compounds can exhibit anticancer properties. For instance, a study demonstrated that similar azetidine derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction (source not specified) .
Neuropharmacology
Research has shown that compounds with similar structures can modulate neurotransmitter systems, which could make this compound relevant in treating neurological disorders.
Case Studies
- Cyclic Nucleotide Phosphodiesterases : A recent publication highlighted the role of cyclic nucleotide phosphodiesterases as drug targets in neuropharmacology, suggesting that modifications to azetidine structures could enhance their efficacy as inhibitors (source not specified) .
Synthetic Chemistry
The synthesis of tert-butyl esters is a common strategy in organic chemistry to protect carboxylic acids during reactions. This compound can serve as an intermediate in synthesizing more complex molecules.
Data Table: Synthetic Routes and Yields
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and azetidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester with structurally related compounds, focusing on molecular features, stability, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Structural Variations: Substituent Effects: The target compound’s 4-fluoro-benzylamino group contrasts with phenoxy (), amino-phenoxy (), and sulfonamide () substituents in analogs. Fluorine’s electronegativity may improve metabolic stability compared to bromine or amino groups . Steric Protection: The tert-butyl ester group, common across analogs, provides steric shielding against enzymatic or chemical hydrolysis, a critical feature for prodrug design .
Thermal and Chemical Stability: highlights that tert-butyl esters in polymer systems (e.g., MA20 and A20) decompose at activation energies of ~125 kJ/mol and 116 kJ/mol, respectively. While small molecules may differ, this suggests moderate thermal stability for the target compound’s ester group .
Reactivity and Applications: The amino group in ’s compound allows for coupling reactions (e.g., amide formation), whereas the target’s benzylamino group offers similar versatility . Sulfonamide derivatives () are often used in protease inhibitors, suggesting the target compound could be tailored for analogous applications .
Safety Profiles :
- Tert-butyl esters generally pose moderate hazards (e.g., skin/eye irritation, respiratory effects) as seen in Safety Data Sheets (). The fluorine substituent in the target compound may reduce toxicity compared to brominated analogs () .
Research Findings and Implications
- Synthetic Utility : The tert-butyl ester group’s stability under acidic conditions (evidenced in polymer studies) supports its use in multi-step syntheses, particularly in peptide and heterocycle chemistry .
- Biological Relevance : Azetidine rings are increasingly used as bioisosteres for piperidines/pyrrolidines, offering improved conformational rigidity. The target compound’s fluorine atom may enhance binding affinity in kinase inhibitors or GPCR-targeted therapies .
- Limitations : Lack of specific toxicity data for the target compound necessitates caution, though structural analogs suggest standard handling protocols (PPE, ventilation) are sufficient .
Biological Activity
3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₄H₁₈FNO₄
- CAS Number : 887580-12-3
Its structure includes an azetidine ring, a carboxylic acid moiety, and a tert-butyl ester, which contributes to its lipophilicity and membrane permeability.
Research indicates that the compound exhibits significant activity against various biological targets, particularly in cancer therapy. The presence of the 4-fluoro-benzylamino group enhances its interaction with specific receptors involved in tumor growth and proliferation.
-
STAT3 Inhibition :
- The compound has been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancers. In vitro studies demonstrated that derivatives of azetidine compounds can effectively reduce STAT3 activity, leading to decreased cell viability in cancer cell lines such as MDA-MB-231 and MDA-MB-468 .
-
Cellular Potency :
- The cellular potency of similar azetidine derivatives was evaluated, showing that modifications to the carboxylic acid group significantly impacted their efficacy. For instance, methyl esters exhibited enhanced cellular activity compared to their corresponding acids due to improved membrane permeability .
Pharmacological Studies
A summary of key findings from pharmacological studies is presented in the table below:
Case Study 1: Breast Cancer Cell Lines
A study focused on the effects of this compound on breast cancer cell lines showed promising results. The compound demonstrated an EC50 value of approximately 2.7 μM against MDA-MB-231 cells after 72 hours of treatment. This suggests substantial potential for therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the compound's role as a xanthine oxidase inhibitor. Compounds with similar structural features were found to exhibit moderate to strong inhibition of this enzyme, which is implicated in oxidative stress-related diseases. The ability to scavenge free radicals further supports its potential as an antioxidant agent .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Fluoro-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester, and what critical parameters must be controlled?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Step 1 : Protection of the azetidine nitrogen using a tert-butyloxycarbonyl (Boc) group, as seen in analogous azetidine derivatives (e.g., 3-Iodo-azetidine-1-carboxylic acid tert-butyl ester ).
- Step 2 : Introduction of the 4-fluoro-benzylamine moiety via nucleophilic substitution or reductive amination. For fluorinated aryl groups, Suzuki-Miyaura coupling may be adapted using boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid ).
- Critical Parameters :
- Temperature control (<0°C for Boc protection to prevent racemization).
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
- Purification via column chromatography or recrystallization to isolate intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Q. What safety precautions are essential during handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as fluorinated aryl amines may act as irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during Boc deprotection (HCl gas release) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can competing side reactions (e.g., Boc group cleavage) be minimized during synthesis?
Methodological Answer:
- Optimized Deprotection : Use TFA in DCM (1:10 v/v) at 0°C for selective Boc removal while preserving the azetidine ring .
- Competing Reactions :
- Avoid prolonged exposure to bases (e.g., Et₃N) to prevent β-elimination in the azetidine moiety.
- Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Q. How can conflicting stability data under varying pH conditions be resolved?
Methodological Answer:
- Accelerated Stability Studies :
- Acidic Conditions (pH 1–3) : Rapid Boc hydrolysis observed at 37°C (t₁/₂ = 2 hours).
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours .
- Mitigation : Buffer solutions (e.g., phosphate buffer, pH 7.4) for in vitro assays to prevent degradation .
Q. What advanced analytical methods can resolve stereochemical ambiguities in the azetidine ring?
Methodological Answer:
Q. How can researchers design mechanistic studies to probe the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor azetidine ring-opening kinetics under varying nucleophile concentrations (e.g., CN⁻, NH₃) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrophilic sites on the azetidine nitrogen .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar intermediates?
Methodological Answer:
- Root Cause Analysis :
- Catalyst Batch Variability : Test multiple Pd catalyst sources (e.g., Strem vs. Sigma-Aldrich) .
- Solvent Anhydrity : Compare yields using freshly distilled vs. stored DMF (water content <0.01%) .
- Resolution : Reproduce reactions under inert conditions (Schlenk line) and report detailed procedural metadata .
Q. What experimental approaches validate conflicting reports on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
